N-octyl[1,1'-biphenyl]-4-carboxamide
Description
N-Octyl[1,1'-biphenyl]-4-carboxamide is a biphenyl-derived amide featuring an octyl chain attached to the carboxamide nitrogen. The octyl substituent imparts significant lipophilicity, influencing its pharmacokinetic properties and target binding.
Properties
Molecular Formula |
C21H27NO |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-octyl-4-phenylbenzamide |
InChI |
InChI=1S/C21H27NO/c1-2-3-4-5-6-10-17-22-21(23)20-15-13-19(14-16-20)18-11-8-7-9-12-18/h7-9,11-16H,2-6,10,17H2,1H3,(H,22,23) |
InChI Key |
HYIZHLGIQSBGOD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Aliphatic vs. Aromatic Substituents : Bulky aliphatic groups (e.g., cyclooctyl) often result in lower yields (50%) compared to smaller or less hindered amines (e.g., decahydronaphthalen-1-yl, 84%) due to steric hindrance during coupling .
- Heterocyclic Derivatives : The N-(1,3-thiazol-2-yl) variant requires specialized procedures, yielding 57% , suggesting reactivity challenges with heterocyclic amines.
Physicochemical Properties
Substituents critically influence lipophilicity (logP), solubility, and melting points:
Key Observations :
Stability and Purification
- Crystallinity : Aromatic derivatives (e.g., N-(4-chlorophenyl)) exhibit higher melting points (e.g., 177.8°C for Compound 21) compared to aliphatic analogs, suggesting enhanced crystallinity .
- Chromatographic Challenges : Bulky substituents (e.g., bicyclo[3.2.1]octane) require advanced purification techniques like automated flash chromatography .
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